2-methylquinoline-8-carboxylic Acid
Overview
Description
2-Methylquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring system with a methyl group at the second position and a carboxylic acid group at the eighth position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound in the presence of an acid catalyst. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with an α,β-unsaturated carbonyl compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to minimize environmental impact and improve reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: this compound can be further oxidized to quinoline-8-carboxylic acid.
Reduction: Reduction can yield 2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives can be obtained depending on the reagents used
Scientific Research Applications
2-Methylquinoline-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is utilized in the production of dyes, agrochemicals, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-methylquinoline-8-carboxylic acid varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The quinoline ring system can interact with various molecular targets, including DNA, proteins, and cell membranes, leading to diverse biological effects .
Comparison with Similar Compounds
- Quinoline-8-carboxylic acid
- 2-Methylquinoline
- 8-Hydroxyquinoline
Comparison: 2-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and potential applications compared to its analogs. For instance, quinoline-8-carboxylic acid lacks the methyl group, which can influence its reactivity and biological activity. Similarly, 2-methylquinoline does not have the carboxylic acid group, limiting its potential for further functionalization .
Properties
IUPAC Name |
2-methylquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNCKIDXVHSMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458303 | |
Record name | 2-methylquinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-37-7 | |
Record name | 2-Methyl-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methylquinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methylquinoline-8-carboxylic acid interesting for coordination chemistry?
A1: this compound (HL) is an intriguing molecule for coordination chemistry due to its ability to form stable complexes with metal ions. The research paper you cited [] focuses on its interaction with nickel (II) ions, forming both binary (nickel (II) – ligand L−) and ternary complexes (nickel (II) – ligand L− – amino acids). This ability to bind metal ions, particularly in the presence of biologically relevant molecules like amino acids, makes it a subject of interest for understanding potential biological activities and applications.
Q2: How does the presence of amino acids influence the interaction of this compound with nickel (II) ions?
A2: The study investigated the influence of various amino acids on the stability of the nickel (II) – this compound complex. It was found that the stability constants of the ternary complexes (nickel (II) – ligand L− – amino acids) varied depending on the specific amino acid involved []. This suggests that the presence and nature of amino acids can significantly impact the interaction between this compound and nickel (II) ions, potentially influencing its biological activity and applications.
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